molecular formula C23H21NO6 B11689829 3,4,5-Trimethoxy-N-(2-methoxy-dibenzofuran-3-yl)-benzamide

3,4,5-Trimethoxy-N-(2-methoxy-dibenzofuran-3-yl)-benzamide

Cat. No.: B11689829
M. Wt: 407.4 g/mol
InChI Key: ZTMTUKJNOHELCL-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-methoxy-dibenzofuran-3-yl)-benzamide is a complex organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of multiple methoxy groups and a dibenzofuran moiety suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(2-methoxy-dibenzofuran-3-yl)-benzamide typically involves the following steps:

    Formation of the Dibenzofuran Moiety: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Amidation Reaction: The final step involves the reaction of the dibenzofuran derivative with 3,4,5-trimethoxybenzoic acid under dehydrating conditions to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be employed under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated benzamides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(2-methoxy-dibenzofuran-3-yl)-benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and benzamide moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the dibenzofuran moiety, potentially resulting in different biological activity.

    N-(2-Methoxy-dibenzofuran-3-yl)-benzamide: Lacks the trimethoxy substitution, which may affect its chemical reactivity and biological properties.

Uniqueness

The unique combination of methoxy groups and the dibenzofuran moiety in 3,4,5-Trimethoxy-N-(2-methoxy-dibenzofuran-3-yl)-benzamide likely imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide

InChI

InChI=1S/C23H21NO6/c1-26-19-11-15-14-7-5-6-8-17(14)30-18(15)12-16(19)24-23(25)13-9-20(27-2)22(29-4)21(10-13)28-3/h5-12H,1-4H3,(H,24,25)

InChI Key

ZTMTUKJNOHELCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

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